molecular formula C28H20Cl2N2O4S B13808119 3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B13808119
M. Wt: 551.4 g/mol
InChI Key: XPMLEHPXFFANCS-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent functionalization with various substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effectiveness. Some examples of similar compounds include:

  • 3-chloro-2-methyl-phenyl-(4-nitro-benzylidene)-amine
  • 3-chloro-4-methyl-phenyl-(4-nitro-benzylidene)-amine

These compounds highlight the versatility and potential of benzothiophene derivatives in various fields of research.

Properties

Molecular Formula

C28H20Cl2N2O4S

Molecular Weight

551.4 g/mol

IUPAC Name

3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C28H20Cl2N2O4S/c29-20-7-3-1-5-16(20)14-32(28(34)26-25(30)19-6-2-4-8-24(19)37-26)15-18-11-17-12-22-23(36-10-9-35-22)13-21(17)31-27(18)33/h1-8,11-13H,9-10,14-15H2,(H,31,33)

InChI Key

XPMLEHPXFFANCS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)CN(CC4=CC=CC=C4Cl)C(=O)C5=C(C6=CC=CC=C6S5)Cl

Origin of Product

United States

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